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molecular formula C12H17ClN2O3 B8351624 [2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine

[2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine

Cat. No. B8351624
M. Wt: 272.73 g/mol
InChI Key: IQXINSASHHCOTQ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 4.1.a. from 3-chloro-4-nitrophenol and (2-chloroethyl)diethylamine hydrochloride. Yield: 1.25 g (79.5% of theory); C12H17ClN2O3 (M=272.73); calc.: molecular ion peak (M+H)+: 273/275; found: molecular ion peak (M+H)+: 273/275; Rf value: 0.44 (silica gel, dichloromethane/methanol (90:10)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].Cl.Cl[CH2:14][CH2:15][N:16]([CH2:19][CH3:20])[CH2:17][CH3:18]>ClCCl.CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[O:11][CH2:14][CH2:15][N:16]([CH2:19][CH3:20])[CH2:17][CH3:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN(CC)CC
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 4.1.a

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OCCN(CC)CC)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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